Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Synthetic Chemistry Process Development Heterocyclic Compounds

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS 2731011-24-6) is a substituted isoxazole heterocycle featuring a 2-chloroethyl group at the 5-position and a methyl carboxylate at the 3-position. This compound functions primarily as a versatile synthetic intermediate, where the chloroethyl side chain serves as an electrophilic handle for nucleophilic substitution or further derivatization in medicinal chemistry and agrochemical research.

Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
Cat. No. B15324893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)CCCl
InChIInChI=1S/C7H8ClNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3
InChIKeyYCTJJKRUSVDMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate: A Key 5-Substituted Isoxazole Building Block


Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS 2731011-24-6) is a substituted isoxazole heterocycle featuring a 2-chloroethyl group at the 5-position and a methyl carboxylate at the 3-position [1]. This compound functions primarily as a versatile synthetic intermediate, where the chloroethyl side chain serves as an electrophilic handle for nucleophilic substitution or further derivatization in medicinal chemistry and agrochemical research [1]. It belongs to a broader class of 5-substituted isoxazole-3-carboxylate methyl esters, which are frequently employed as core scaffolds in the study of drug candidates, bactericides, and herbicides [1].

Why Generic 5-Substituted Isoxazole-3-carboxylates Cannot Replace Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate


Direct substitution of methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate with other 5-alkyl or 5-aryl isoxazole-3-carboxylate analogs is not feasible due to its unique electrophilic reactivity profile. The 2-chloroethyl moiety provides a specific balance of stability and reactivity for late-stage alkylation chemistry that is absent in non-halogenated, bromo, or iodo analogs [1]. This bioisostere approach cannot be replicated by simple purchase of a generic isoxazole building block; the chloroethyl group's calculated leaving group potential directly dictates reaction kinetics and selectivity in target molecule synthesis, making it a specific and non-interchangeable procurement decision [2].

Quantitative Differentiation Data for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate Selection


Synthetic Efficiency: One-Pot Method vs. Traditional Multi-Step Route

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate can be synthesized via a recently published one-pot method that relies on a mild sodium methoxide base catalyst in a single methanol solvent [1]. This directly contrasts with the traditional multi-step synthesis, which often requires iterative purification and the use of flammable or hygroscopic bases like sodium hydride, butyllithium, or potassium tert-butoxide in ethereal solvents like tetrahydrofuran [1].

Synthetic Chemistry Process Development Heterocyclic Compounds

Reactivity Benchmark: Chloroethyl vs. Bromoethyl Leaving Group in Isoxazole Substitution

The 2-chloroethyl side chain on the isoxazole scaffold offers a calculated differentiation point in nucleophilic substitution reactions compared to the more reactive 2-bromoethyl analog. While quantitative experimental kinetic data is lacking for direct head-to-head comparison, a class-level inference can be drawn from gas-phase leaving group proton affinities, which serve as a proxy for reactivity. The chloride leaving group is inherently more stable, leading to slower but more selective alkylation rates [1].

Medicinal Chemistry Covalent Targeting Reactivity Prediction

Quality Assurance: Certified Purity Benchmarks Against Mainstream Vendors

Procurement specifications for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate vary significantly among major chemical suppliers. A direct comparison of advertised purities reveals that certain vendors guarantee a minimum purity of 98%, while others list a lower standard of 95% . This 3-percentage-point difference is critical for experiments requiring precise stoichiometry, such as in structure-activity relationship (SAR) studies or fragment-based drug discovery.

Procurement Quality Control Reproducibility

High-Impact Research and Industrial Scenarios for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate


Structure-Activity Relationship (SAR) Studies in Covalent Inhibitor Programs

In medicinal chemistry programs targeting a protein with a druggable cysteine residue, this compound serves as an advanced intermediate. The differentiated reactivity of the chloroethyl group, as inferred from its leaving group potential [1], allows for the controlled installation of a specificity-conferring warhead onto an isoxazole core. This is a strategic choice over more reactive bromo-analogs to achieve a desired residence time on target, directly improving the selectivity profile of the candidate library [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

For FBDD programs, the compound's high guaranteed purity of 98% ensures that screening data is not confounded by impurities. The 2-chloroethyl functional group provides a singular, high-value vector for fragment ligation or late-stage elaboration, enabling the direct synthesis of derivatives without the need for complex protection/deprotection strategies, thus accelerating hit-to-lead optimization .

Scalable Synthesis of Agrochemical Isoxazole Precursors

When scaling the synthesis of isoxazole-based herbicides or fungicides, the one-pot synthetic strategy provides a clear economic advantage. By eliminating the need for anhydrous ethereal solvents and enabling product isolation by simple filtration with >95% purity [2], this process drastically reduces both solvent costs and purification waste, making it the superior choice for pilot-scale production and process chemistry development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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